molecular formula C11H11ClF3N B13699848 (1Z)-2,2,2-Trifluoro-N-(2,4,6-trimethylphenyl)ethanimidoyl chloride CAS No. 61984-65-4

(1Z)-2,2,2-Trifluoro-N-(2,4,6-trimethylphenyl)ethanimidoyl chloride

Katalognummer: B13699848
CAS-Nummer: 61984-65-4
Molekulargewicht: 249.66 g/mol
InChI-Schlüssel: NWWFEFUEZQZINK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-N-mesitylacetimidoyl chloride is an organic compound characterized by the presence of trifluoromethyl and mesityl groups attached to an acetimidoyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-mesitylacetimidoyl chloride typically involves the reaction of mesitylacetimidoyl chloride with a trifluoromethylating agent. One common method is the reaction of mesitylacetimidoyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 2,2,2-Trifluoro-N-mesitylacetimidoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-N-mesitylacetimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the acetimidoyl chloride moiety can be substituted by nucleophiles such as amines and alcohols.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution and addition reactions.

    Oxidizing Agents: Hydrogen peroxide and peracids can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield trifluoromethylated amides, while addition reactions with alcohols can produce trifluoromethylated ethers.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-N-mesitylacetimidoyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-N-mesitylacetimidoyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances the electrophilicity of the acetimidoyl chloride moiety, making it more reactive towards nucleophiles. The mesityl group provides steric hindrance, influencing the selectivity and outcome of the reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoro-N-phenylacetimidoyl chloride: Similar in structure but with a phenyl group instead of a mesityl group.

    2,2,2-Trifluoro-N-methylacetimidoyl chloride: Similar but with a methyl group instead of a mesityl group.

Uniqueness

2,2,2-Trifluoro-N-mesitylacetimidoyl chloride is unique due to the presence of the mesityl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research.

Eigenschaften

CAS-Nummer

61984-65-4

Molekularformel

C11H11ClF3N

Molekulargewicht

249.66 g/mol

IUPAC-Name

2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)ethanimidoyl chloride

InChI

InChI=1S/C11H11ClF3N/c1-6-4-7(2)9(8(3)5-6)16-10(12)11(13,14)15/h4-5H,1-3H3

InChI-Schlüssel

NWWFEFUEZQZINK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)N=C(C(F)(F)F)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.